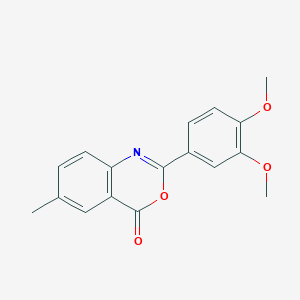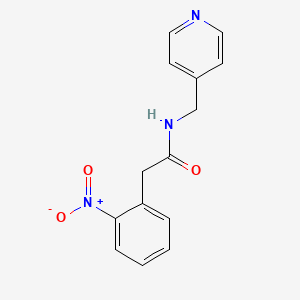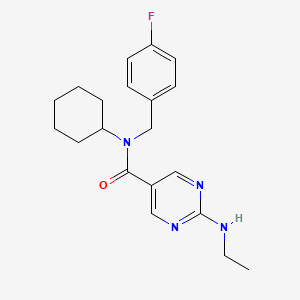![molecular formula C20H25N5O2 B5679767 4-(1-isopropyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5679767.png)
4-(1-isopropyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader class of molecules that combine several heterocyclic fragments, such as imidazole, pyrazole, furan, and piperidine. These components are known for their relevance in pharmaceutical chemistry due to their presence in molecules with significant biological activity. Research in this area aims to explore new synthetic methods, understand the chemical behavior of these compounds, and investigate their physical and chemical properties for potential applications in various fields, including as potential pharmaceutical agents.
Synthesis Analysis
The synthesis of complex molecules containing imidazole, pyrazole, furan, and piperidine units often involves multi-step synthetic routes. These routes may include nucleophilic aromatic substitution, cycloaddition reactions, and the use of protecting groups to control the reactivity of multiple functional groups. For example, Fussell et al. (2012) reported a robust three-step synthesis of a key intermediate for Crizotinib, demonstrating the complexity and the strategic planning required in synthesizing compounds with multiple heterocycles (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds with such complexity is often investigated using X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide detailed insights into the molecule's conformation, electronic structure, and potential for interaction with biological targets. For instance, Shawish et al. (2021) conducted molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations for new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish et al., 2021).
Propiedades
IUPAC Name |
[4-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15(2)25-13-9-21-19(25)16-6-11-23(12-7-16)20(26)18-5-4-17(27-18)14-24-10-3-8-22-24/h3-5,8-10,13,15-16H,6-7,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDUWUIIDQOVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCN(CC2)C(=O)C3=CC=C(O3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-isopropyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5679685.png)

![4-[(2-methylphenoxy)acetyl]morpholine](/img/structure/B5679710.png)

![1-{2-[(4-chlorophenyl)thio]ethyl}-1H-imidazole](/img/structure/B5679735.png)
![1-{3-[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5679743.png)

![9-[(4,6-dimethyl-3-pyridinyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5679751.png)

![N-(2-furylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5679770.png)
![cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5679773.png)
![ethyl 4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5679787.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B5679795.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5679796.png)